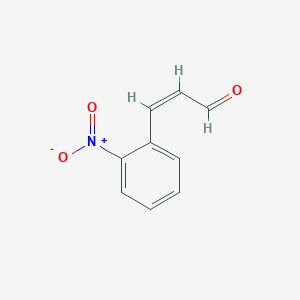

2-Propenal, 3-(2-nitrophenyl)-, (2Z)-

Description

2-Propenal, 3-(2-nitrophenyl)-, (2Z)- is a nitro-substituted α,β-unsaturated aldehyde characterized by a (Z)-configured double bond and a 2-nitrophenyl group at the β-position. The nitro group’s electron-withdrawing nature significantly influences the compound’s electronic properties, enhancing electrophilicity at the α-carbon and modulating reactivity in cycloaddition or nucleophilic addition reactions.

Properties

CAS No. |

213617-45-9 |

|---|---|

Molecular Formula |

C9H7NO3 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

(Z)-3-(2-nitrophenyl)prop-2-enal |

InChI |

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3- |

InChI Key |

VMSMELHEXDVEDE-HYXAFXHYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\C=O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-nitrocinnamaldehyde can be synthesized through the nitration of cinnamaldehyde. The nitration process typically involves the reaction of cinnamaldehyde with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective nitration of the cinnamaldehyde.

Industrial Production Methods

In an industrial setting, the production of 2-nitrocinnamaldehyde may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitrocinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-aminocinnamaldehyde.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the nitro group under mild conditions.

Major Products Formed

Oxidation: Formation of 2-nitrocinnamic acid.

Reduction: Formation of 2-aminocinnamaldehyde.

Substitution: Formation of substituted cinnamaldehyde derivatives.

Scientific Research Applications

2-nitrocinnamaldehyde has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-nitrocinnamaldehyde involves its interaction with molecular targets through its nitro and aldehyde functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity.

Comparison with Similar Compounds

3-Phenyl-2-propenal (Cinnamaldehyde Analog)

- Molecular Formula : C₉H₈O

- Molecular Weight : 132.16 g/mol

- Key Differences :

- The phenyl group is electron-neutral compared to the strongly electron-withdrawing 2-nitrophenyl substituent.

- Reactivity: Lacks the nitro group’s resonance and inductive effects, resulting in lower electrophilicity. Common in aldol condensations and as a flavoring agent.

- Data Source : NIST Standard Reference Database .

3-(2-Furanyl)-2-propenal (Furyl-Substituted Propenal)

- Molecular Formula : C₇H₆O₂

- Molecular Weight : 122.12 g/mol

- Key Differences :

- The 2-furanyl group is electron-rich due to the oxygen heteroatom, promoting participation in Diels-Alder reactions.

- Compared to 2-nitrophenyl, furanyl derivatives exhibit reduced stability under acidic conditions due to ring strain.

- Data Source: Supplier technical notes .

2-Propenal, 3-phenyl-, 2-(4-nitrophenyl)hydrazone

- Molecular Formula : C₁₅H₁₃N₃O₂

- Molecular Weight : 267.28 g/mol

- Key Differences :

- The 4-nitrophenylhydrazone derivative demonstrates how nitro group positioning (para vs. ortho) affects conjugation and stability.

- Hydrazone formation reduces aldehyde reactivity but introduces new sites for hydrogen bonding.

- Data Source : ChemBK supplier data .

Acrylic Acid Derivatives (e.g., 3-(2-Naphthalenyl)-3-phenyl-2-propenoic acid)

- Molecular Formula : C₁₉H₁₄O₂

- Molecular Weight : 274.32 g/mol

- Key Differences :

- Replacement of the aldehyde group with a carboxylic acid enhances polarity and acidity (pKa ~4–5).

- The naphthalenyl and phenyl substituents create steric hindrance, altering regioselectivity in reactions.

- Data Source : Synthesis route analysis .

Tabulated Comparison of Key Properties

*Estimated based on substituent addition.

Research Findings and Implications

- Electronic Effects: The 2-nitrophenyl group in the (Z)-isomer likely increases the compound’s dipole moment and redox activity compared to phenyl or furanyl analogs. This could enhance its utility in materials science (e.g., as a monomer for conductive polymers).

- Synthetic Challenges : Nitro groups may complicate synthesis due to sensitivity to reduction; protective strategies (e.g., nitro group masking) could be necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.